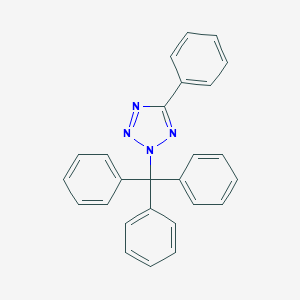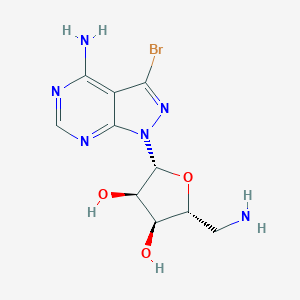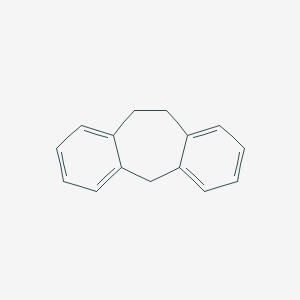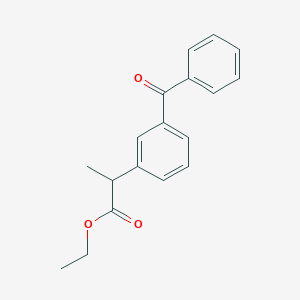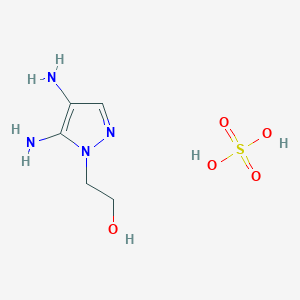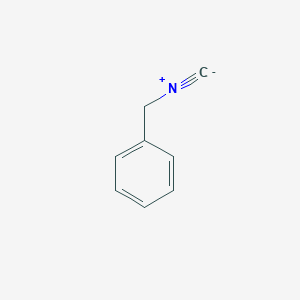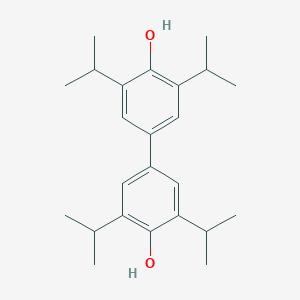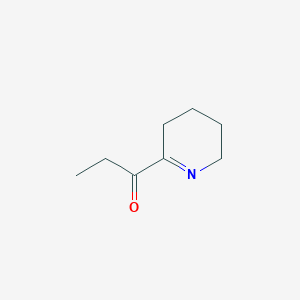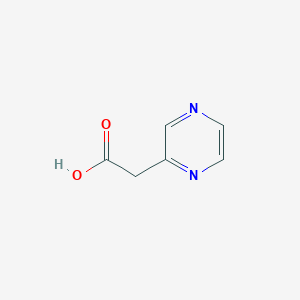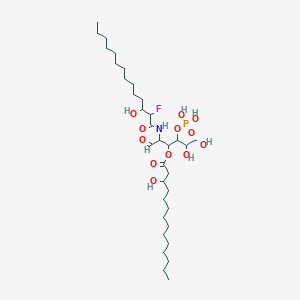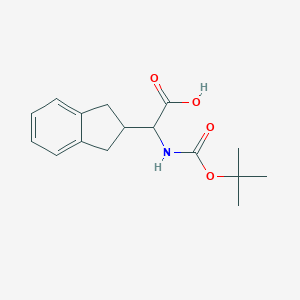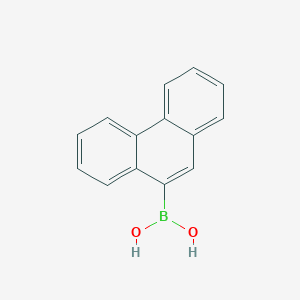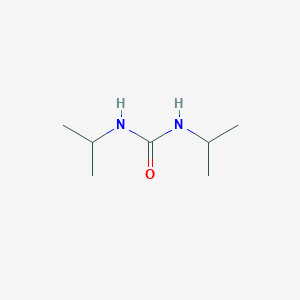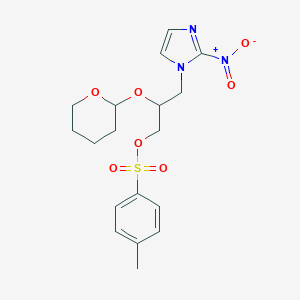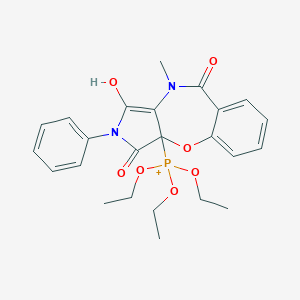
Pmttbt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pmttbt is a type of organic semiconductor that has gained significant attention in the scientific community due to its unique properties. It is a conjugated polymer that is used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Wirkmechanismus
The mechanism of action of Pmttbt in organic solar cells involves the absorption of light, which leads to the generation of excitons. These excitons are then separated into electrons and holes, which are transported to the respective electrodes. In Pmttbt, Pmttbt acts as a hole-transporting layer, which facilitates the movement of holes towards the emitting layer. In FETs, Pmttbt acts as a semiconducting material, which controls the flow of current between the source and drain electrodes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Pmttbt. However, studies have shown that Pmttbt is non-toxic and biocompatible, making it a suitable material for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pmttbt is its high solubility in common organic solvents, which makes it easy to process. Pmttbt also has good thermal stability and can withstand high temperatures. However, one of the limitations of Pmttbt is its low absorption coefficient, which limits its use in some applications.
Zukünftige Richtungen
There are several future directions for the research of Pmttbt. One of the directions is to improve the power conversion efficiency of Pmttbt-based solar cells. Another direction is to explore the use of Pmttbt in biological applications such as biosensors and drug delivery systems. Additionally, research can be conducted to improve the absorption coefficient of Pmttbt, which will expand its use in various applications.
Conclusion:
In conclusion, Pmttbt is a promising organic semiconductor that has shown significant potential in various fields of scientific research. Its unique properties make it a suitable material for applications such as organic solar cells, Pmttbt, and FETs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pmttbt have been discussed in this paper. Further research is required to explore the full potential of Pmttbt in various applications.
Synthesemethoden
The synthesis of Pmttbt involves the polymerization of monomers through various chemical reactions. The most commonly used method for synthesizing Pmttbt is the Stille coupling reaction, which involves the reaction of a tin-based reagent with a halogenated monomer. Other methods such as Suzuki coupling and Heck coupling have also been used for the synthesis of Pmttbt.
Wissenschaftliche Forschungsanwendungen
Pmttbt has been extensively studied for its application in various fields of scientific research. One of the most significant applications of Pmttbt is in the field of organic solar cells. Pmttbt has been used as a donor material in bulk heterojunction solar cells, which has shown to have high power conversion efficiency. Pmttbt has also been used in Pmttbt, where it acts as a hole-transporting layer. In FETs, Pmttbt has been used as a semiconducting material.
Eigenschaften
CAS-Nummer |
156140-97-5 |
|---|---|
Produktname |
Pmttbt |
Molekularformel |
C24H28N2O7P+ |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
triethoxy-(3-hydroxy-4-methyl-1,5-dioxo-2-phenylpyrrolo[3,4-b][1,4]benzoxazepin-10a-yl)phosphanium |
InChI |
InChI=1S/C24H27N2O7P/c1-5-30-34(31-6-2,32-7-3)24-20(22(28)26(23(24)29)17-13-9-8-10-14-17)25(4)21(27)18-15-11-12-16-19(18)33-24/h8-16H,5-7H2,1-4H3/p+1 |
InChI-Schlüssel |
ZJWDWXHQZBPHMT-UHFFFAOYSA-O |
SMILES |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
Kanonische SMILES |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
Synonyme |
2-phenyl-10-methyl-3a-triethoxyphosphonio-1H-2,3,9,10-tetrahydropyrrolo(3,4-b)(1,4)benzoxazepine-1,3,9-trione PMTTBT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



